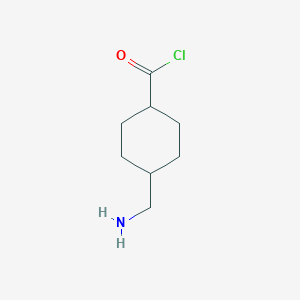

4-(Aminomethyl)cyclohexane-1-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

- A study focused on the synthesis and characterization of a new Mannich-β-amino carbonyl compound derived from 4-methylcyclohexan-1-one, aniline, and 4-methylbenzaldehyde, using calcium chloride as a catalyst and ethanol as the reaction medium. This research contributes to the broader understanding of the chemical properties and potential applications of similar compounds (Hussein & Yousif, 2021).

Molecular Conformation Studies

- Research on the structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, using NMR and molecular orbital methods, revealed that these isomers exist in zwitterionic forms in aqueous solutions. The study provides insights into their stable conformations and their potential interactions in various environments (Yanaka et al., 1981).

Polymer Formation and Structural Analysis

- A study investigated the condensation of 1,1-bis(aminomethyl)cyclohexane with formaldehyde, leading to a polymer that upon heating isomerizes to a nonacyclic compound. This research is crucial for understanding polymer formation and has potential applications in materials science (Suissa et al., 1997).

Catalysis in Organic Synthesis

- Research on palladium-catalyzed arylboration of 1,4-cyclohexadienes for the synthesis of 1,3-disubstituted cyclohexanes highlighted the importance of this method in the expedient synthesis of compounds with significant pharmacological potential (Pang et al., 2019).

Exploration of Molecular Interactions and Stability

- A study on the molecular structure of certain bicyclic skeletons including cyclohexane-based compounds provided insights into intermolecular interactions and the stabilities of these molecules, which is valuable for chemical and pharmaceutical applications (Weber et al., 2001).

Analysis of Carbonium Ions

- Research on the structure and stability of carbonium ions, particularly the 1-methylcyclopentyl cation, provided valuable information for understanding reaction mechanisms in organic chemistry (Olah et al., 1967).

Antiviral Synthesis and Evaluation

- A novel synthesis of 4-aminocyclohexene from cyclohex-3-ene-1-carbonyl chloride via a Curtius reaction was reported, highlighting its potential applications in the development of new antiviral drugs (Legraverend et al., 1990).

Crystal Structure and Absorption Spectra Analysis

- A study on cyclohexane-1,4-dione's absorption spectra in crystal and solution forms contributed to a deeper understanding of molecular behavior in different states, which is essential for materials science and spectroscopy (Ozeki & Tanaka, 1969).

Mesomorphic Properties in Electrooptic Displays

- Research on the synthesis of aryl esters of 4-n-alkylcyclohexene-1-carboxylic acids and their mesomorphic properties, including their potential applications in electrooptic displays, provides valuable insights for the development of advanced materials (Bezborodov et al., 1989).

Propriétés

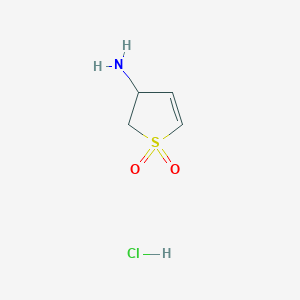

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h6-7H,1-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTXWQMDCVOAKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515540 |

Source

|

| Record name | 4-(Aminomethyl)cyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)cyclohexane-1-carbonyl chloride | |

CAS RN |

78044-69-6 |

Source

|

| Record name | 4-(Aminomethyl)cyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

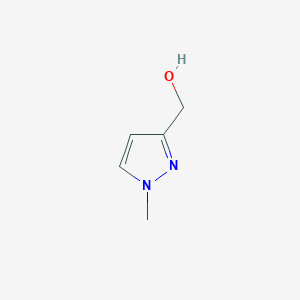

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B1355007.png)

![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)

![(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)-thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1355016.png)

![[(2-Methylphenyl)methyl]hydrazine](/img/structure/B1355028.png)